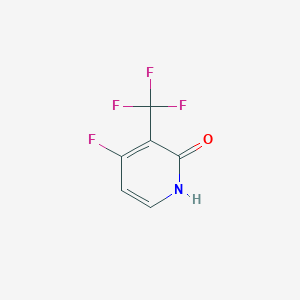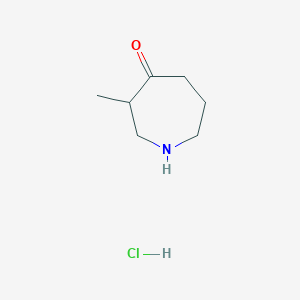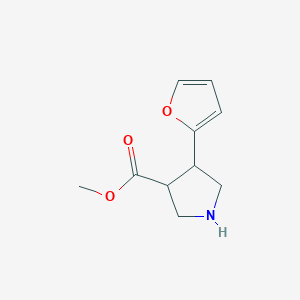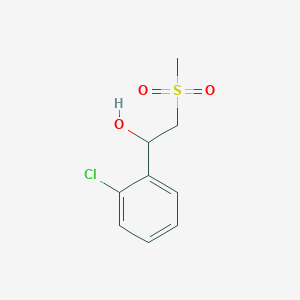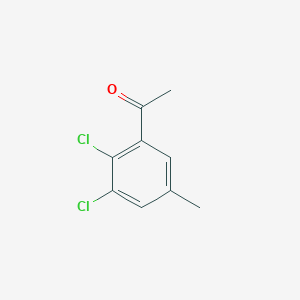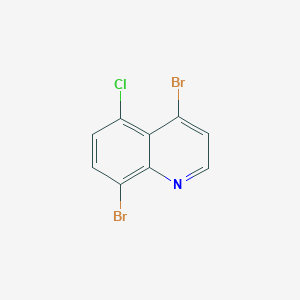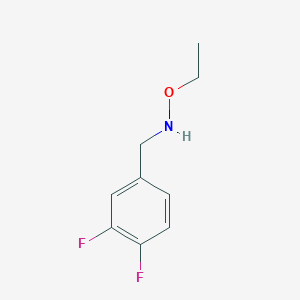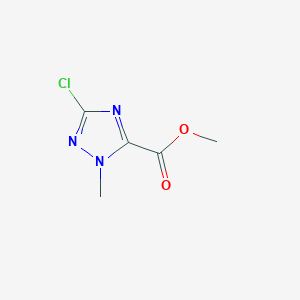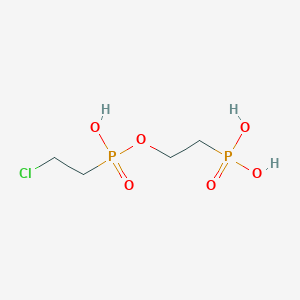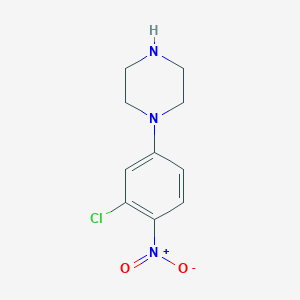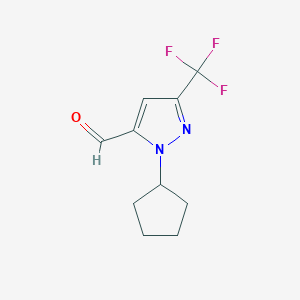
2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Descripción general
Descripción
“2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1820618-84-5 . It has a molecular weight of 232.21 and its IUPAC name is 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Innovative Synthesis Approaches
Research has led to innovative synthesis methods for creating trifluoromethyl-substituted pyrazoles and their derivatives. For instance, a study presents a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, employing microwave-assisted treatment under Sonogashira-type cross-coupling conditions, illustrating a one-pot multicomponent procedure that enhances the efficiency of producing these compounds (Palka et al., 2014).
Structural Analysis and Crystallography
Detailed structural analyses, including NMR spectroscopy and X-ray crystallography, have been conducted to elucidate the complex structures of these compounds. For example, the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was achieved using the Vilsmeier-Haack reagent, with structures confirmed by elemental analysis and X-ray crystallography (Hu et al., 2010).
Pharmaceutical and Biological Applications
Antimicrobial and Antioxidant Properties
Some derivatives exhibit significant antimicrobial and antioxidant activities. A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents revealed that these compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, suggesting these compounds as promising candidates for pharmaceutical applications (Bhat et al., 2016).
Antitumor Activities
The exploration of the antitumor activities of pyrazole derivatives has also been a focus. Synthesis and antitumor activity evaluations of novel benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde through different routes of cyclocondensation reactions have been conducted. Some of these compounds exhibited promising antitumor activities, highlighting their potential in cancer therapy (El-Zahar et al., 2011).
Material Science Applications
- High-Fluorescence Dyes: Compounds with the pyrazole backbone have been investigated for their potential as high-fluorescence dyes. For instance, the synthesis of dyes containing conformationally restrained pyrazolylpyrene chromophores has been reported, demonstrating bright fluorescence in solution and potential applications in sensing and organic light-emitting diodes (Wrona-Piotrowicz et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHRLQHAYLOAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170644 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820618-84-5 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




